

# A Preclinical Comparative Guide to INBRX-121 and Other NK Cell Engagers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | NK 121   |           |  |  |  |
| Cat. No.:            | B1140023 | Get Quote |  |  |  |

For researchers, scientists, and drug development professionals navigating the burgeoning field of cancer immunotherapy, the landscape of Natural Killer (NK) cell engagers is one of rapid innovation and increasing complexity. This guide provides an objective comparison of the preclinical performance of INBRX-121 against other prominent NK cell engager platforms, including Antibody-based NK cell Engager Therapeutics (ANKETs®), Trispecific Killer cell Engagers (TriKEs®), and FLEX-NK™ cell engagers. The information herein is supported by available experimental data to aid in the evaluation of these next-generation therapeutics.

# **Overview of NK Cell Engager Platforms**

NK cell engagers are a class of biologics designed to redirect and enhance the cytotoxic activity of NK cells against cancer cells. They achieve this by simultaneously binding to an activating receptor on NK cells and a tumor-associated antigen on cancer cells, thereby forming an immunological synapse and triggering NK cell-mediated killing. The platforms discussed in this guide employ distinct strategies to achieve this, with variations in the NK cell receptors targeted, the inclusion of cytokines for NK cell support, and their overall molecular architecture.

# **INBRX-121: A Targeted Cytokine Approach**

INBRX-121 is a molecularly targeted cytokine developed by Inhibrx. It is composed of two high-affinity single-domain antibodies (sdAbs) that target the NK-specific activating receptor NKp46, fused to an effector-disabled Fc domain and a detuned, low-affinity interleukin-2 (IL-2).[1] This design aims to selectively deliver IL-2 signaling to NK cells, thereby enhancing their anti-tumor



activity without the systemic toxicities associated with high-dose IL-2 therapy or off-target effects on other immune cells like T regulatory cells.[1][2]

### **Preclinical Data for INBRX-121**

Preclinical studies have demonstrated that INBRX-121 selectively binds to and activates NK cells, leading to their proliferation and enhanced cytotoxic function. In vitro, INBRX-121 has been shown to induce robust STAT5 phosphorylation, a key marker of IL-2 receptor signaling, specifically in NK cells.[1] This targeted activation translates to increased killing of cancer cells, and this effect is potentiated when used in combination with antibody-dependent cellular cytotoxicity (ADCC)-competent antibodies like rituximab.[1]

In vivo, administration of INBRX-121 in mouse models resulted in a significant expansion of the NK cell population and a reduction in tumor burden in a melanoma model.[1] Furthermore, in combination with other immunotherapies such as anti-PD-1 or rituximab, INBRX-121 has shown synergistic anti-tumor activity in lymphoma and colon cancer models.[1] Importantly, studies in non-human primates have indicated that INBRX-121 is well-tolerated and can be administered at high doses without overt signs of toxicity.[3]

# **Comparative Analysis of NK Cell Engager Platforms**

While direct head-to-head preclinical studies are not publicly available, a comparative analysis can be made based on the distinct mechanisms and reported preclinical data for each platform.



| Feature                 | INBRX-121<br>(Inhibrx)                                                       | ANKET®<br>(Innate<br>Pharma)   | TriKE® (GT<br>Biopharma)                       | FLEX-NK™<br>(Cytovia<br>Therapeutics)       |
|-------------------------|------------------------------------------------------------------------------|--------------------------------|------------------------------------------------|---------------------------------------------|
| NK Cell Target(s)       | NKp46                                                                        | NKp46 and<br>CD16              | CD16                                           | NKp46                                       |
| Tumor Antigen<br>Target | Not intrinsic to<br>the molecule;<br>enhances ADCC<br>of other<br>antibodies | Various (e.g.,<br>CD20, CD123) | Various (e.g.,<br>CD33, B7H3,<br>ROR1)         | Various (e.g.,<br>GPC3, CD38)               |
| Cytokine<br>Component   | Detuned IL-2                                                                 | IL-2 variant                   | IL-15                                          | None                                        |
| Format                  | sdAb-Fc-IL-2<br>fusion                                                       | Tetra-specific single molecule | Tri-specific<br>single-chain<br>fusion protein | Quadrivalent<br>multifunctional<br>antibody |

# **Preclinical Performance Data**



| Parameter                       | INBRX-121                                                                    | ANKET®<br>(IPH6501 -<br>anti-CD20)                                   | TriKE®<br>(Representativ<br>e)                                                    | FLEX-NK™<br>(CYT-303 -<br>anti-GPC3)                                         |
|---------------------------------|------------------------------------------------------------------------------|----------------------------------------------------------------------|-----------------------------------------------------------------------------------|------------------------------------------------------------------------------|
| Binding Affinity<br>(NK cells)  | Kd of 0.0046 nM<br>to NK cells[1]                                            | Data not<br>specified                                                | Data not<br>specified                                                             | Higher affinity for<br>GPC3 than<br>NKp46[4]                                 |
| In Vitro<br>Cytotoxicity        | Increased cancer cell killing, especially with rituximab[1]                  | High cytotoxicity<br>against CD20+<br>target cells[5]                | Effective killing of<br>various prostate<br>cancer cell lines<br>(ROR1 TriKE)[6]  | Enhanced<br>cytotoxic activity<br>of iNKs against<br>Hep3B tumor<br>cells[4] |
| NK Cell<br>Proliferation        | Induced proliferation of NK cells from healthy donors and cancer patients[1] | Induces NK cell<br>proliferation[5]                                  | Drives significant NK cell-specific proliferation (CLEC12A TriKE)[7]              | Data not<br>specified                                                        |
| In Vivo Anti-<br>Tumor Activity | Reduced tumor<br>burden in a<br>melanoma<br>mouse model[1]                   | Potent anti-tumor<br>activity in CD20+<br>tumor models in<br>mice[5] | Significant tumor<br>growth inhibition<br>in xenograft<br>models (HER2<br>TriKE)  | Dose-dependent<br>tumor growth<br>inhibition in HCC<br>tumor models[1]       |
| Combination<br>Synergy          | Synergistic<br>activity with<br>rituximab and<br>anti-PD-1[1]                | Data not<br>specified                                                | Can work alongside standard of care in hypoxic environments (Mesothelin TriKE)[8] | Greater anti-<br>tumor activity in<br>combination with<br>iNK cells[9]       |

# Signaling Pathways and Experimental Workflows Signaling Pathway of INBRX-121



The mechanism of action of INBRX-121 involves the specific targeting of NKp46 on NK cells, which brings the detuned IL-2 moiety into proximity with the IL-2 receptor complex on the same cell (cis-signaling). This localized delivery of the IL-2 signal leads to the phosphorylation of STAT5 and subsequent downstream signaling, resulting in NK cell activation, proliferation, and enhanced effector functions.



Click to download full resolution via product page

INBRX-121 signaling pathway.

# **Comparative Signaling Pathways of NK Cell Engagers**

This diagram illustrates the different approaches taken by each platform to engage and activate NK cells. ANKETs® and TriKEs® engage CD16, a potent activating receptor, while INBRX-121 and FLEX-NK™ utilize NKp46. INBRX-121, ANKETs®, and TriKEs® also provide cytokine support through integrated IL-2 or IL-15.





Click to download full resolution via product page

Comparative engagement strategies.

## **Experimental Protocols**

Detailed experimental protocols are often proprietary or not fully disclosed in publicly available materials. However, based on the descriptions in the cited preclinical studies, the following are generalized methodologies for key experiments.

### In Vitro NK Cell Activation and Cytotoxicity Assay

Objective: To assess the ability of an NK cell engager to activate NK cells and mediate the killing of tumor target cells.

#### Methodology:

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. Target tumor cell lines expressing the antigen of interest are cultured under standard conditions.
- Co-culture: PBMCs are co-cultured with the target tumor cells at various effector-to-target (E:T) ratios.
- Treatment: The NK cell engager is added to the co-culture at a range of concentrations.
   Control groups include untreated cells and cells treated with a relevant isotype control.



- Cytotoxicity Measurement: After a specified incubation period (e.g., 4-24 hours), cell viability
  is assessed using a lactate dehydrogenase (LDH) release assay or a fluorescence-based
  cytotoxicity assay.
- Flow Cytometry Analysis: NK cell activation is measured by staining for activation markers such as CD107a (a marker of degranulation) and intracellular IFN-γ. Proliferation can be assessed using assays like CFSE dilution.

### In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an NK cell engager in a living organism.

#### Methodology:

- Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used to prevent rejection
  of human cells.
- Tumor Implantation: Human tumor cells are implanted subcutaneously or intravenously into the mice.
- Treatment: Once tumors are established, mice are treated with the NK cell engager via a specified route (e.g., intraperitoneal or intravenous) and schedule. Control groups receive a vehicle or isotype control.
- Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For disseminated tumor models, disease progression is monitored by bioluminescence imaging or survival.
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested to analyze immune cell infiltration and activation by flow cytometry or immunohistochemistry.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

General preclinical evaluation workflow.

### Conclusion

INBRX-121 represents a distinct approach in the NK cell engager field by focusing on the targeted delivery of IL-2 to NKp46-expressing cells. This strategy has shown promise in preclinical models, demonstrating potent NK cell activation and anti-tumor activity, both as a monotherapy and in combination with other agents. While direct comparative data is lacking, the information available on ANKETs®, TriKEs®, and FLEX-NK™ engagers highlights the diverse strategies being employed to harness the power of NK cells in oncology. Each platform possesses a unique combination of NK cell targets, tumor antigen engagement, and cytokine support, which may translate to differences in efficacy, safety, and applicability to various



cancer types. The data and methodologies presented in this guide are intended to provide a framework for the objective evaluation of these promising therapeutic modalities as they advance through preclinical and clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cytovia Therapeutics Presents New Preclinical Data for Its GPC3 Flex-NK™ Cell Engager Antibody in Combination With Natural Killer Cells at ESMO 2022 in Paris [prnewswire.com]
- 2. innate-pharma.com [innate-pharma.com]
- 3. Cytovia Therapeutics Presents New Data on TALEN® Gene-Edited iNK Cells and GPC3-Targeted Flex-NK™ Bispecific Antibodies at 2022 SITC Annual Meeting [prnewswire.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. innate-pharma.com [innate-pharma.com]
- 6. GT Biopharma Announces Preclinical Results For Its ROR1 TriKE™ As A Treatment For Prostate Cancer [prnewswire.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. Cytovia Therapeutics Reports Preclinical Activity of its iPSC-derived NK (iNK) Cells and Flex-NK™ Cell Engagers at the 2022 AACR Annual Meeting [prnewswire.com]
- To cite this document: BenchChem. [A Preclinical Comparative Guide to INBRX-121 and Other NK Cell Engagers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140023#inbrx-121-versus-other-nk-cell-engagers-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com